Valeranone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

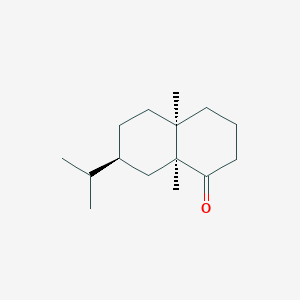

Valeranone is a sesquiterpenoid.

Applications De Recherche Scientifique

Chemical Applications

Model Compound in Research

Valeranone serves as a model compound for studying sesquiterpenoid biosynthesis. Its unique structure allows researchers to develop synthetic methodologies that can lead to the creation of novel compounds with similar or enhanced properties. This has implications for both academic research and industrial applications in drug development .

Biological Applications

Therapeutic Potential

this compound has been investigated for its biological activities, particularly its sedative, anxiolytic, and anti-inflammatory properties. Studies indicate that it may promote relaxation and reduce anxiety, making it a candidate for developing new pharmaceuticals aimed at treating anxiety disorders and insomnia .

Pharmacological Studies

In animal studies, this compound demonstrated significant effects on the central nervous system (CNS), acting as a depressant and smooth muscle relaxant. It was noted to decrease spontaneous mobility in test subjects, suggesting a calming effect that could be beneficial in treating conditions characterized by muscle spasms and anxiety .

Medical Applications

Clinical Uses

this compound's potential use in medicine is multifaceted. It has been explored as a natural alternative to synthetic anxiolytics and sedatives. Clinical studies have shown that valerian root extracts containing this compound can be effective in reducing anxiety levels comparable to conventional medications like diazepam, albeit with fewer side effects .

Case Studies

- Sedative Effects: A study comparing valerian root extract with diazepam found that both had significant anxiolytic effects, with valerian being particularly noted for its lower incidence of side effects .

- Smooth Muscle Relaxation: Research on guinea pig ileum smooth muscle preparations indicated that this compound could effectively induce muscle relaxation comparable to known relaxants like papaverine .

Industrial Applications

Fragrance Industry

this compound is utilized in the fragrance industry due to its pleasant aroma. It is incorporated into perfumes, cosmetics, and aromatherapy products, contributing to the growing market for natural fragrances .

Data Summary

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Model compound for sesquiterpenoid biosynthesis | Facilitates development of synthetic methodologies |

| Biology | Therapeutic potential for anxiety and inflammation | Exhibits sedative and anxiolytic properties |

| Medicine | Natural alternative to synthetic drugs | Comparable efficacy to diazepam with fewer side effects |

| Industry | Used in fragrances and aromatherapy | Enhances product appeal in natural markets |

Analyse Des Réactions Chimiques

Oxidation of Valeranone

Oxidation reactions of this compound typically involve the addition of oxygen atoms or the removal of hydrogen atoms. Common oxidizing agents used in these reactions include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Example: Oxidation of this compound could potentially lead to the formation of this compound alcohol or this compound carboxylic acid, depending on the reaction conditions and the oxidizing agent used4.

Reduction of this compound

Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms. Common reducing agents for this compound include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) .

Example: Reduction of this compound with LiAlH4 can result in the formation of alcohols.

Substitution Reactions of this compound

Substitution reactions involve replacing one functional group in a molecule with another . These reactions can introduce halogens or other nucleophiles into the this compound molecule.

Example: Halogenation of this compound can be achieved using halogens like chlorine or bromine under specific conditions.

7.1. Oxidation

| Reagent | Conditions | Major Products |

|---|---|---|

| Potassium Permanganate | Neutral or alkaline solution, heat | This compound alcohol, this compound carboxylic acid |

| Chromium Trioxide | Acidic solution, low temperature | This compound alcohol, this compound carboxylic acid |

7.2. Reduction

| Reagent | Conditions | Major Products |

|---|---|---|

| Sodium Borohydride | Ethanol, 0°C | This compound alcohol |

| Lithium Aluminum Hydride | Diethyl ether, reflux | This compound alcohol |

7.3. Substitution

| Reagent | Conditions | Major Products |

|---|---|---|

| Cl2 | Inert solvent, low temp | Chlorinated this compound derivatives |

| Br2 | Inert solvent, low temp | Brominated this compound derivatives |

Propriétés

Numéro CAS |

1803-39-0 |

|---|---|

Formule moléculaire |

C15H26O |

Poids moléculaire |

222.37 g/mol |

Nom IUPAC |

(4aR,7S,8aS)-4a,8a-dimethyl-7-propan-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C15H26O/c1-11(2)12-7-9-14(3)8-5-6-13(16)15(14,4)10-12/h11-12H,5-10H2,1-4H3/t12-,14+,15+/m0/s1 |

Clé InChI |

HDVXJTYHXDVWQO-NWANDNLSSA-N |

SMILES |

CC(C)C1CCC2(CCCC(=O)C2(C1)C)C |

SMILES isomérique |

CC(C)[C@H]1CC[C@]2(CCCC(=O)[C@]2(C1)C)C |

SMILES canonique |

CC(C)C1CCC2(CCCC(=O)C2(C1)C)C |

Synonymes |

valeranone valeranone, (4aR-(4aalpha,7beta,8aalpha))-isomer valeranone, (4aS-(4aalpha,7beta,8aalpha))-isomer yatamanson |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.